5-(benzyloxy)-1H-indole-2-carbohydrazide
CAS No.: 20948-66-7
Cat. No.: VC3838662
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20948-66-7 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 5-phenylmethoxy-1H-indole-2-carbohydrazide |
| Standard InChI | InChI=1S/C16H15N3O2/c17-19-16(20)15-9-12-8-13(6-7-14(12)18-15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20) |
| Standard InChI Key | YGOLZPODGJLAAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 5-(benzyloxy)-1H-indole-2-carbohydrazide is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol . Its IUPAC name, 5-phenylmethoxy-1H-indole-2-carbohydrazide, reflects the benzyloxy group (-OCH₂C₆H₅) at position 5 and the carbohydrazide (-CONHNH₂) moiety at position 2 (Figure 1). The indole core contributes aromaticity and planar geometry, while the substituents introduce steric and electronic modifications that influence reactivity.
Key Structural Features:
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Indole Ring: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, enabling π-π interactions and electrophilic substitution.
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Benzyloxy Group: Enhances lipophilicity and may participate in hydrophobic interactions with biological targets.
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Carbohydrazide Functionality: A polar group capable of hydrogen bonding and coordination with metal ions.
Spectroscopic and Physical Data
The compound’s spectroscopic fingerprints include:
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O-C stretch) .
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NMR: ¹H NMR signals at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 6.8–7.1 ppm (indole protons), and δ 9.1 ppm (NH hydrazide) .
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| LogP (Partition Coeff.) | Estimated 2.8 (moderate lipo.) | Calculated |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 5-(benzyloxy)-1H-indole-2-carbohydrazide typically involves a two-step protocol:
Step 1: Benzyloxyindole Formation
5-Hydroxyindole reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 5-(benzyloxy)-1H-indole. This step exploits nucleophilic aromatic substitution, where the hydroxyl group is deprotonated to attack the benzyl bromide electrophile .
Reactivity and Functionalization
The compound’s reactivity is governed by its dual functional groups:
Electrophilic Substitution
The indole ring undergoes nitration or sulfonation at position 4 or 6 due to electron-rich character. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives, which are precursors to amines .
Hydrazide Transformations
The carbohydrazide group participates in:
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Condensation Reactions: With aldehydes to form hydrazones.
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Coordination Chemistry: Acting as a bidentate ligand for transition metals like Cu(II) or Fe(III) .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor for bioactive molecules. Its indole scaffold is prevalent in drugs targeting serotonin receptors, while the hydrazide group is exploited in antitubercular agents .
Material Science
In coordination polymers, the carbohydrazide moiety facilitates the formation of metal-organic frameworks (MOFs) with applications in gas storage and catalysis .
Comparative Analysis with Related Indole Derivatives
| Compound | Substituents | Key Differences |
|---|---|---|
| 5-Methoxyindole-2-carbohydrazide | Methoxy at C5 | Reduced steric bulk vs. benzyloxy |
| Indole-2-carboxylic acid | Carboxylic acid at C2 | Higher polarity, lower membrane permeability |
The benzyloxy group in 5-(benzyloxy)-1H-indole-2-carbohydrazide enhances lipophilicity compared to methoxy analogs, potentially improving blood-brain barrier penetration in drug candidates .
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